molecular formula C6H6N2O B7780335 Picolinaldehyde oxime

Picolinaldehyde oxime

Cat. No. B7780335
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Description

Picolinaldehyde oxime is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Picolinaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Picolinaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Amino Acid Racemization : Metal complexes of picolinaldehyde are low-cost, environmentally benign catalysts used in the racemization of amino acids. They demonstrate activity towards various amino acid esters and are compatible with protease-mediated transformations in chemoenzymatic dynamic kinetic resolutions, providing access to amino acids with high yields and excellent enantioselectivities (Felten, Zhu, & Aron, 2010).

  • Spectrophotometric Reagent in Metal Analysis : Picolinaldehyde 4-phenyl-3-thiosemicarbazone is used as a spectrophotometric reagent for the selective determination of cobalt in the presence of iron. It forms colored reactions with various metal ions and has been applied to steel analysis (Ariza, Pavón, & Pino, 1976).

  • Brain Protection Against Organophosphorus Poisoning : In a study exploring brain protection against organophosphorus agents, picolinaldehyde oxime, specifically 6-(5-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxy picolinaldehyde oxime (3-HPA), was loaded in solid-lipid nanoparticles (SLNs) to offer distinct release profiles and systemic half-lives. This novel approach showed promising results in rat brain protection (Pashirova et al., 2018).

  • Antioxidant Properties : Butane-2,3-dionethiosemicarbazone oxime exhibits significant antioxidant activity. It scavenges various reactive species, shows a powerful inhibitory effect on dihydroxybenzoate formation, and decreases deoxyribose degradation. Additionally, it decreases basal and pro-oxidant-induced lipid peroxidation in mouse brain, liver, and kidney tissues (Puntel et al., 2009).

  • Synthesis of Polysubstituted Picolinaldehydes : A study focused on the green synthesis of polysubstituted picolinaldehydes through visible-light-enabled biomimetic aza-6π electrocyclization and tandem Minisci-type reaction. This method is metal- and oxidant-free and allows the assembly of diverse pyridines (Zhang et al., 2021).

  • Analytical Reagent for Metal Ion Determination : Picolinaldehyde 2-hydroxyanil and its derivatives are synthesized to investigate their applicability as analytical reagents. They react with divalent metal ions to form colored chelates, useful for metal ion determination (Otomo & Kodama, 1973).

  • Preparation of Imidazo[1,5-a]pyridinium Ions : A study reported the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions. This efficient method allows the incorporation of diverse functionality and chiral substituents in the preparation of N-heterocyclic carbenes (NHCs) (Hutt & Aron, 2011).

  • Detoxification of Organophosphates : A study highlighted the need for new strategies in detoxification and decontamination of organophosphorus-containing nerve agents and pesticides. Oximes, including picolinaldehyde oxime derivatives, play a role in acetylcholinesterase reactivators and in detoxification reactions (Singh et al., 2015).

properties

IUPAC Name

N-(pyridin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJSAGADRTKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007484
Record name N-[(Pyridin-2-yl)methylidene]hydroxylamine
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Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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Product Name

Picolinaldehyde oxime

CAS RN

873-69-8, 1193-96-0
Record name Pyridine 2-aldoxime
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Record name N-[(Pyridin-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
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Record name Pyridine-2-carbaldehyde oxime
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Record name syn-2-Pyridinealdoxime
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboxaldehyde (5.5 mL; 57.8 mmol) in ethanol (100 mL) at 0° C., was added water (22 mL) and hydroxylamine hydrochloride (5.32 g; 76.6 mmol). Aqueous sodium hydroxide (1N; 50 mL) was added dropwise and the reaction mixture warmed to room temperature overnight. The reaction mixture was poured into water (250 mL) and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water (100 mL), dried (MgSO4), filtered and evaporated to yield oxime 1e as a white solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
EJ Poziomek - 1961 - search.proquest.com
… It would be expected.on comparing the vastly different spectra of syn-picolinaldehyde oxime (19) and phenylhydrazone (16) that the absorption spectra between the various A series …
Number of citations: 0 search.proquest.com
TN Pashirova, A Braïki, IV Zueva, KA Petrov… - Journal of Controlled …, 2018 - Elsevier
… Pralidoxime chloride (2-PAM) and a novel reactivator, 6-(5-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxy picolinaldehyde oxime (3-HPA), have been loaded in solid-…
Number of citations: 34 www.sciencedirect.com
V Babaev, P Masson, A Braïki, O Sinyashin, L Jean… - dspace.kpfu.ru
… Pralidoxime chloride (2-PAM) and a novel reactivator, 6-(5-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxy picolinaldehyde oxime (3-HPA), have been loaded in solid-…
Number of citations: 0 dspace.kpfu.ru
EJ Poziomek, RH Poirier, RD Morin… - The Journal of Organic …, 1963 - ACS Publications
… In the case where a methyl group at the 6-position of picolinaldehyde oxime hinders the ring nitrogen sterically, it was shown that alkylation occurs on the nitrogen of the oxime rather …
Number of citations: 6 pubs.acs.org
D Li, ML Liu - Inorganica Chimica Acta, 2014 - Elsevier
Two ferric complexes, [Fe 6 (pao) 6 (OAc) 6 ]·H 2 O (1) and [Fe(pao) 2 ] 3 ·H 2 O (2) (Hpao = Picolinaldehyde, oxime), have been prepared through the method of hydrothermal and …
Number of citations: 1 www.sciencedirect.com
HAM Mucke - Pharmaceutical Patent Analyst, 2017 - Future Science
… The compounds – for example, (Z)-3-hydroxy-6-(3-(pyridin-4-ylamino)propyl)picolinaldehyde oxime – outperformed most reactivators for VX- and tabun-inhibited human …
Number of citations: 2 www.future-science.com
SH Ghorbani, MM Hashemi - Oriental Journal of …, 2015 - pdfs.semanticscholar.org
… Picolinaldehyde oxime was used for organic modification of SBA-15 surface. Finally, silica immobilized zinc complex was prepared by stirring the appropriate silica support with solution …
Number of citations: 4 pdfs.semanticscholar.org
XP Zhang, J Liu, JX Zhang, JH Huang, CZ Wan, CH Li… - Polyhedron, 2013 - Elsevier
… A mixture of (E)-picolinaldehyde oxime (5 mmol) and N-chlorosuccinimide (NCS, 5 mmol) in anhydrous CHCl 3 (15 mL) and pyridine (0.5 ml) was stirred at 60 C for 30 min under argon …
Number of citations: 11 www.sciencedirect.com
J Xu, S Gao, SW Ng, ERT Tiekink - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… Silver perchlorate (1 mmol) and picolinaldehyde oxime (1 mmol) was dissolved in methanol solution (10 ml). The solution was filtered and set aside, away from light, for the growth of …
Number of citations: 10 scripts.iucr.org
MDL Castro, M Valcárcel - Analytical Letters, 1978 - Taylor & Francis
… 4 It can undergo a rearrangement into picolinaldehyde hydrazone (2 -PAH) or into picolinaldehyde oxime (2 -PAO) in the presence of hydrazine or hydroxylamine, respectively . …
Number of citations: 0 www.tandfonline.com

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